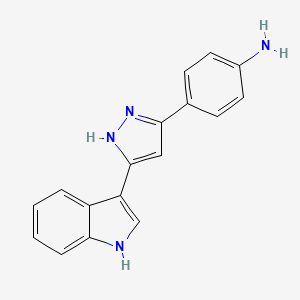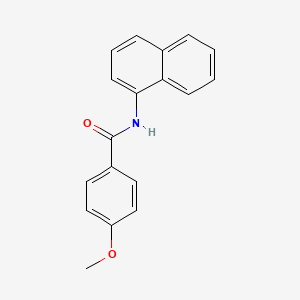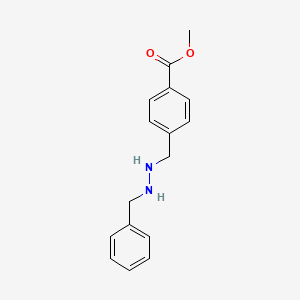
2-(2-(Difluoromethoxy)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Difluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a difluoromethoxy group attached to a phenyl ring, which is further connected to the naphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)phenyl)naphthalene typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by its attachment to a naphthalene core. One common method is the nucleophilic aromatic substitution reaction, where a suitable difluoromethoxy precursor reacts with a halogenated naphthalene derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or column chromatography are typically used to isolate the final product.
化学反应分析
Types of Reactions
2-(2-(Difluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the difluoromethoxy group can be replaced by other substituents like halogens, nitro groups, or alkyl groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated, nitrated, or alkylated derivatives
科学研究应用
2-(2-(Difluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
作用机制
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
2-(2-(Difluoromethoxy)phenyl)naphthalene can be compared with other naphthalene derivatives and difluoromethoxy-substituted compounds:
Naphthalene Derivatives: Compounds like 2-naphthol, 1-naphthylamine, and naphthalene diimides share the naphthalene core but differ in their substituents and resulting properties.
Difluoromethoxy-Substituted Compounds: Compounds such as 2-(difluoromethoxy)benzene and 4-(difluoromethoxy)phenol have similar substituents but different core structures, leading to variations in their chemical and physical properties.
属性
分子式 |
C17H12F2O |
|---|---|
分子量 |
270.27 g/mol |
IUPAC 名称 |
2-[2-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI 键 |
PVBDGHNZVVTBSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)


![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)

![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)
![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)





